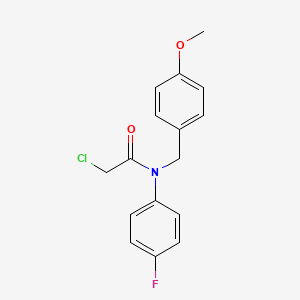

2-Chloro-n-(4-fluorophenyl)-n-(4-methoxybenzyl)acetamide

Description

2-Chloro-N-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide is a chloroacetamide derivative featuring dual aromatic substituents: a 4-fluorophenyl group and a 4-methoxybenzyl group. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural complexity arises from the combination of electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-chloro-N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO2/c1-21-15-8-2-12(3-9-15)11-19(16(20)10-17)14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFODWYIACOFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound has the molecular formula and is characterized by the presence of a chlorine atom and a fluorinated phenyl group, which are critical for its biological activity. The synthesis typically involves the reaction of 4-methoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired acetamide derivative. The reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that chloroacetamides exhibit varying degrees of antimicrobial activity depending on their substituents. In a study evaluating the antimicrobial potential of various chloroacetamides, compounds bearing halogenated phenyl groups demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the 4-fluorophenyl group in 2-Chloro-N-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide contributes to its lipophilicity, facilitating membrane permeability and enhancing antimicrobial efficacy against these pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2). The compound's mechanism of action may involve the inhibition of specific metabolic pathways or interaction with cellular receptors, leading to apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) values derived from these studies suggest moderate to high potency compared to standard chemotherapeutic agents .

The biological activity of 2-Chloro-N-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide is believed to stem from its ability to interact with various molecular targets within cells. This interaction can inhibit enzymes involved in critical metabolic pathways or modulate receptor activity, leading to altered cellular signaling and eventual cell death in pathogenic organisms or cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Chloro-N-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Chloro-N-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide | Structure | Moderate against Gram-positive bacteria | Moderate against liver carcinoma |

| 2-Chloro-N-(4-methylbenzyl)acetamide | Structure | Effective against MRSA | Low potency |

| N-(3-bromophenyl)-2-chloroacetamide | Structure | High against Gram-positive bacteria | Low potency |

This table illustrates that while similar compounds may share structural features, their biological activities can differ significantly based on specific substituents, highlighting the importance of structure-activity relationships (SAR).

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of 2-Chloro-n-(4-fluorophenyl)-n-(4-methoxybenzyl)acetamide. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes and inhibit essential enzymes makes it a candidate for antibiotic development.

- Research Findings : In vitro tests have shown that 2-Chloro-n-(4-fluorophenyl)-n-(4-methoxybenzyl)acetamide exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Neuropharmacology

The structural characteristics of this compound suggest potential applications in neuropharmacology. Compounds with similar amide structures are often explored for their effects on neurotransmitter systems.

- Experimental Evidence : Preliminary studies indicate that 2-Chloro-n-(4-fluorophenyl)-n-(4-methoxybenzyl)acetamide may modulate serotonin receptors, which could have implications for treating mood disorders .

Polymer Chemistry

In material science, the compound's unique chemical properties can be utilized in the synthesis of novel polymers. Its reactivity allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

- Application Example : Research has explored the use of this compound in creating functionalized polymers for drug delivery systems, where controlled release and targeted delivery are critical .

Comparison with Similar Compounds

Fluorophenyl vs. Methoxyphenyl Derivatives

- The methoxy group may enhance solubility in polar solvents due to its electron-donating nature.

Chlorophenyl Derivatives

- 2-Chloro-N-(3,5-dichlorophenyl)acetamide (35DCPCA) ():

- 2-Chloro-N-(4-chlorophenyl)acetamide (4CPCA) (): Exhibits stronger intermolecular interactions than mono-halogenated analogs, leading to higher thermal stability .

Hydrogen Bonding and Crystal Packing

- 2-Chloro-N-(4-fluorophenyl)acetamide ():

- 2-Chloro-N-(4-methoxybenzyl)acetamide derivatives :

- The 4-methoxybenzyl group introduces additional hydrogen-bonding sites (methoxy oxygen) and may disrupt chain formation observed in simpler fluorophenyl analogs.

Data Tables

Table 1: Physicochemical Properties of Selected Chloroacetamides

Table 2: Substituent Effects on Reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.